![molecular formula 2C33H36N2O4.C4H4O4 B1174680 cefotaxime CAS No. 152186-43-1](/img/no-structure.png)
cefotaxime
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Description
Cefotaxime is a cephalosporin antibiotic used to treat many kinds of bacterial infections, including severe or life-threatening forms . It is also used to prevent infection in people having certain types of surgery .
Synthesis Analysis
Cefotaxime has been used in the synthesis of gold nanoparticles, acting as a reducing and capping agent . In another study, a copper complex was synthesized from a Schiff base ligand, which is a new cefotaxime derivative .Molecular Structure Analysis
Cefotaxime has a complex molecular structure with the formula C16H17N5O7S2 . It belongs to the third-generation cephalosporin family of medications .Chemical Reactions Analysis
Cefotaxime has been involved in various chemical reactions. For instance, it has been used in the synthesis of gold nanoparticles . In another study, a copper complex was synthesized from a Schiff base ligand, which is a new cefotaxime derivative .Physical And Chemical Properties Analysis
Cefotaxime has a molar mass of 455.46 g/mol . Its density is predicted to be 1.80±0.1 g/cm3 . The melting point is greater than 158°C . The refractive index is 1.778 .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of cefotaxime involves the conversion of 7-aminocephalosporanic acid (7-ACA) to cefotaxime through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "Triethylamine", "Methanol", "Chloroacetyl chloride", "Sodium hydroxide", "Sodium carbonate", "2-Mercaptothiazoline", "Sodium bicarbonate", "Tetra-n-butylammonium bromide", "Tetrahydrofuran", "Hydrogen peroxide", "Sodium borohydride", "Acetic acid", "Methanesulfonic acid", "Ethyl acetate", "Water" ], "Reaction": [ "7-ACA is reacted with chloroacetyl chloride in the presence of triethylamine and methanol to form 7-[(2-chloroacetyl)amino]cephalosporanic acid.", "The above product is then treated with 2-mercaptothiazoline and sodium bicarbonate to form cefotaxime thiazoline intermediate.", "The thiazoline intermediate is then reacted with tetra-n-butylammonium bromide and sodium carbonate in tetrahydrofuran to form cefotaxime.", "Cefotaxime is then purified by treating it with hydrogen peroxide and sodium borohydride in acetic acid and methanesulfonic acid, followed by extraction with ethyl acetate and water." ] } | |
CAS RN |
152186-43-1 |
Product Name |
cefotaxime |
Molecular Formula |
2C33H36N2O4.C4H4O4 |
Molecular Weight |
0 |
synonyms |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6α,7α(Z)]]- |
Origin of Product |
United States |
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